molecular formula C9H6BrNO B595751 5-Acetyl-2-bromobenzonitrile CAS No. 1263285-73-9

5-Acetyl-2-bromobenzonitrile

Cat. No. B595751
CAS RN: 1263285-73-9
M. Wt: 224.057
InChI Key: JXUIGUNENZXIEQ-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromobenzonitrile is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a nitrile group, and an acetyl group . The InChI code for this compound is 1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Acetylation and Molecular Regulation

Acetylation is a key chemical modification in cellular pathways, affecting gene expression, protein synthesis, detoxification, and virulence. 5-Acetyl-2-bromobenzonitrile, by virtue of its acetyl group, might find relevance in studies related to acetyltransferase enzymes, which play a pivotal role in transferring acetyl moieties to various substrates, thereby modulating their activity or stability. Research on acetyltransferases, particularly the GCN5-related N-acetyltransferases (GNATs), reveals their significance in modifying small molecules and proteins, highlighting the potential of related compounds in understanding and manipulating acetylation processes (Burckhardt & Escalante‐Semerena, 2020).

Epigenetic Readers and Cancer Therapy

The understanding of bromodomain-containing proteins (BRD4), which function as epigenetic readers by binding to acetylated lysine residues, underscores the therapeutic potential of targeting these proteins in cancer therapy. Given the structural relevance, compounds like this compound could serve as a scaffold for developing BRD4 inhibitors. These inhibitors show promise in the treatment of various malignancies by modulating gene expression through epigenetic mechanisms. The recent advancements in BRD4 inhibitor patents suggest a significant interest in developing selective inhibitors for therapeutic applications, including in oncology (Lu et al., 2019).

Nanomaterials and Wood Modification

In the realm of material science, the chemical modification of wood through acetylation has been explored to enhance its properties, such as dimensional stability and resistance to microorganisms. Compounds with acetyl groups, similar to this compound, are of interest for their potential application in wood science, particularly in the development of green and sustainable wood protection technologies. Research on nanomaterials and chemical modifications, including acetylation, presents innovative approaches to improving key wood properties for various applications (Papadopoulos et al., 2019).

Safety and Hazards

5-Acetyl-2-bromobenzonitrile is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water .

properties

IUPAC Name

5-acetyl-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUIGUNENZXIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677422
Record name 5-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1263285-73-9
Record name 5-Acetyl-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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